ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate
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Overview
Description
Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate is an organic compound with the molecular formula C13H16BrNO5. This compound is characterized by the presence of a bromine atom, methoxy groups, and a methoxyiminomethyl group attached to a phenoxyacetate backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate typically involves multiple stepsThe final step involves esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Oxidation and Reduction: The methoxyiminomethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted phenoxyacetates.
Hydrolysis: Formation of 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetic acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the methoxyiminomethyl group.
Scientific Research Applications
Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate involves its interaction with specific molecular targets. The bromine atom and methoxyiminomethyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. Pathways involved may include inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)acetate
- Ethyl 2-(4-methoxyphenyl)acetate
- Ethyl 2-(4-chloro-2-methoxyphenyl)acetate
Uniqueness
Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate is unique due to the presence of the methoxyiminomethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16BrNO5 |
---|---|
Molecular Weight |
346.17 g/mol |
IUPAC Name |
ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate |
InChI |
InChI=1S/C13H16BrNO5/c1-4-19-12(16)8-20-13-9(7-15-18-3)5-10(14)6-11(13)17-2/h5-7H,4,8H2,1-3H3/b15-7+ |
InChI Key |
FGKJWMZVBFTWHT-VIZOYTHASA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)/C=N/OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NOC |
Origin of Product |
United States |
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